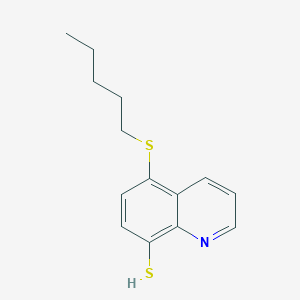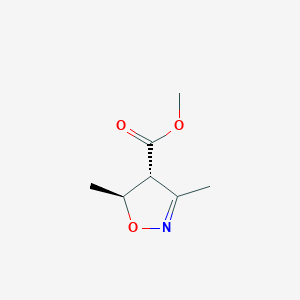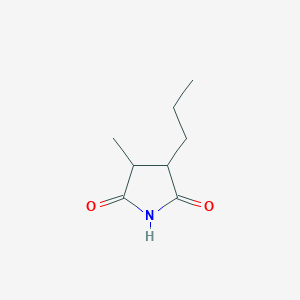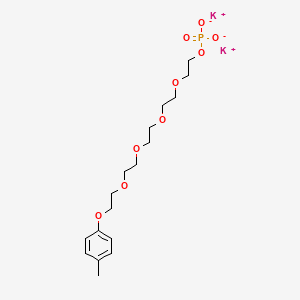
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide is a compound that features a pyrrolidine ring, a benzenesulfonamide group, and specific ethyl and methyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the construction of the pyrrolidine ring followed by the introduction of the benzenesulfonamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of n-butyl (3R)-4-carbamoylmethylamino-3-phenylbutyrate in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide in toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonamide group can bind to proteins or enzymes, affecting their function. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring structure but lacks the benzenesulfonamide group.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups, leading to different reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in different chemical contexts.
Uniqueness
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific substitutions and the presence of both the pyrrolidine ring and benzenesulfonamide group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
36090-33-2 |
|---|---|
Molekularformel |
C13H18N2O3S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
4-(4-ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O3S/c1-3-13(2)8-12(16)15(9-13)10-4-6-11(7-5-10)19(14,17)18/h4-7H,3,8-9H2,1-2H3,(H2,14,17,18) |
InChI-Schlüssel |
QUQSRPRFAMRTSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)


![4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-](/img/structure/B12891380.png)
gold](/img/structure/B12891382.png)

![Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester](/img/structure/B12891389.png)



![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
